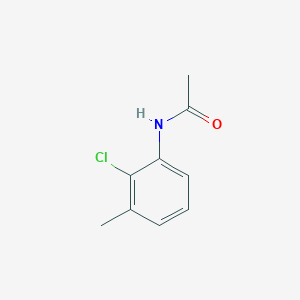

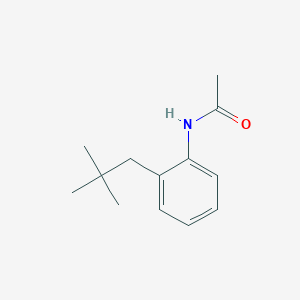

N-(2-chloro-3-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “N-(2-chloro-3-methylphenyl)acetamide” is C9H10ClNO . The IUPAC Standard InChIKey is GYMACIQGUHXSLT-UHFFFAOYSA-N .Chemical Reactions Analysis

Amides can be hydrolyzed under acidic or basic conditions . For example, if acetamide (a type of amide) is heated with a dilute acid such as dilute hydrochloric acid, acetic acid is formed together with ammonium ions . Similarly, if acetamide is heated with sodium hydroxide solution, ammonia gas is given off and you are left with a solution containing sodium acetate .Physical And Chemical Properties Analysis

“N-(2-chloro-3-methylphenyl)acetamide” is a solid at room temperature . It has a molecular weight of 183.64 .Scientific Research Applications

1. Biological Effects of Related Chemicals

The biological effects of acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, have been extensively reviewed, indicating their commercial importance and the significant biological consequences of exposure. This review could provide a baseline for understanding the biological interactions of N-(2-chloro-3-methylphenyl)acetamide, given the structural similarities with the compounds discussed (Kennedy, 2001).

2. Environmental Impact and Removal Strategies

Research on acetaminophen, a compound with a functional group similar to acetamide, highlights the challenges in monitoring, detecting, and treating environmental contamination by such compounds. The study provides an overview of the occurrences, toxicities, removal technologies, and transformation pathways of acetaminophen in different environmental compartments, which could be relevant for assessing the environmental impact of N-(2-chloro-3-methylphenyl)acetamide (Vo et al., 2019).

3. Degradation Pathways and Toxicity

Another study on acetaminophen degradation using advanced oxidation processes outlines the kinetics, mechanisms, by-products, and biotoxicity of its transformation. This detailed analysis could offer insights into the potential degradation pathways and environmental toxicity of N-(2-chloro-3-methylphenyl)acetamide, considering the structural similarities and potential for similar by-products (Qutob et al., 2022).

4. Chemical Synthesis and Reactivity

Studies on synthetic organic chemistry based on the N-Ar axis, including the development of chemoselective N-acylation reagents and the investigation of chiral axes, may provide valuable information on the synthesis, modification, and application of N-(2-chloro-3-methylphenyl)acetamide. These studies demonstrate the potential for creating highly selective compounds and ligands for use in various chemical and pharmacological applications (Kondo & Murakami, 2001; 2002).

properties

IUPAC Name |

N-(2-chloro-3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-6-4-3-5-8(9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVJSCRXROMJQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301290839 |

Source

|

| Record name | N-(2-Chloro-3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-3-methylphenyl)acetamide | |

CAS RN |

56961-87-6 |

Source

|

| Record name | N-(2-Chloro-3-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chloro-3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,6-Tris[3-(trifluoromethyl)phenoxy]-1,3,5-triazine](/img/structure/B515095.png)

![2-[[4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-yl]oxy]ethanol](/img/structure/B515096.png)

![6-Benzyl-8-thiabicyclo[3.2.1]oct-6-ene 8,8-dioxide](/img/structure/B515107.png)

![2-[2-(2,6-Dimethylphenyl)-1-methylpropyl]-1,3-dimethylbenzene](/img/structure/B515116.png)

![1,6,7,8,9,9-Hexachloro-2,3,4,5-tetramethyltricyclo[4.2.1.02,5]nona-3,7-diene](/img/structure/B515120.png)